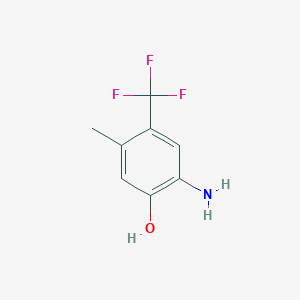

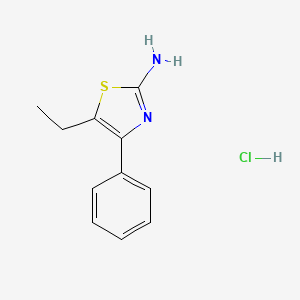

![molecular formula C10H14N4O2S2 B2860782 N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 923710-86-5](/img/structure/B2860782.png)

N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a specialty product for proteomics research . It is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold , which is a novel chemotype that has been underexploited among the heme binding moieties .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N4O2S2 . Its average mass is 286.374 Da and its monoisotopic mass is 286.055817 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Herbicidal Activity

- Synthesis of Triazolo Pyrimidine-sulfonamide Derivatives : A study by Shen De-long (2005) focused on synthesizing various 1,2,4-triazolo pyrimidine-2-sulfonamides, confirming their structures and testing their herbicidal activity (Shen De-long, 2005).

Herbicide Development

- Thermal Infrared Measurement in Plant Ecosystem Health : Research by M. Moran (2003) involved the preparation of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating excellent herbicidal activity across a range of vegetation (M. Moran, 2003).

Synthesis and Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation of Triazolo Derivatives : A study by F. Abdel-Motaal & M. Raslan (2014) synthesized new sulfonamides and sulfinyl compounds, showing significant antimicrobial activity (F. Abdel-Motaal & M. Raslan, 2014).

Electrochemical Properties

- Synthesis and Electrochemical Properties of Triazolo Derivatives : Chunxia Tan, Ru Feng, and Xiaojun Peng (2007) synthesized 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines, noting their high ionization potentials and good affinity, indicating potential in electrochemical applications (Chunxia Tan, Ru Feng, & Xiaojun Peng, 2007).

Synthesis of Novel Derivatives

- Synthesis of 4,7-dihydro[1,2,4]triazolo Derivatives : Research by M. Kolosov et al. (2015) focused on synthesizing derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides, exploring their biological properties (M. Kolosov et al., 2015).

Herbicide Structure and Activity

- Triazolopyrimidine Sulfonanilide Herbicides : W. Kleschick (1994) reviewed the structure-activity relationships in the triazolopyrimidine sulfonanilide class of herbicides, a relevant area for the chemical (W. Kleschick, 1994).

Wirkmechanismus

Target of Action

Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors . This suggests that N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide may interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that triazole compounds can influence a wide range of biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The molecular weight of the compound is 28638 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Given the known biological activities of triazole compounds , it’s likely that this compound could have a range of effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N,N-diethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2S2/c1-3-13(4-2)18(15,16)8-5-6-9-11-12-10(17)14(9)7-8/h5-7H,3-4H2,1-2H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWPXEVSKLCWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CN2C(=NNC2=S)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2860702.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2860707.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2860708.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860710.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2860711.png)

![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![3-methyl-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2860717.png)

![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)